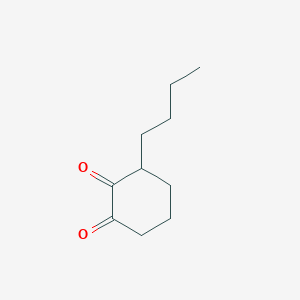
3-Butylcyclohexane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylcyclohexane-1,2-dione is an organic compound belonging to the class of cyclohexane derivatives It features a cyclohexane ring substituted with a butyl group at the third carbon and two ketone groups at the first and second carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylcyclohexane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-butylcyclohexanone with an oxidizing agent to introduce the second ketone group at the second carbon. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Butylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions at the butyl group or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-butylcyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of 3-butylcyclohexane-1,2-diol.
Substitution: Formation of halogenated derivatives like 3-butyl-2-chlorocyclohexanone.
Scientific Research Applications
3-Butylcyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butylcyclohexane-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Butylcyclohexane-1,3-dione: Similar structure but with ketone groups at different positions.
3-Methylcyclohexane-1,2-dione: Similar structure but with a methyl group instead of a butyl group.
Cyclohexane-1,2-dione: Lacks the butyl group, making it less lipophilic.
Uniqueness
3-Butylcyclohexane-1,2-dione is unique due to the presence of both a butyl group and two ketone groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88974-60-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-butylcyclohexane-1,2-dione |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-6-4-7-9(11)10(8)12/h8H,2-7H2,1H3 |
InChI Key |
SEGYOZXVMUQJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















